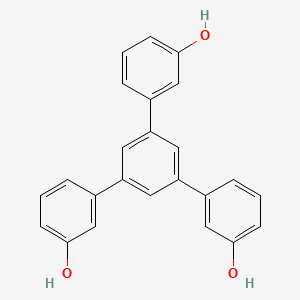
1,3,5-Tris(3-hydroxyphenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(3-hydroxyphenyl)benzene is a useful research compound. Its molecular formula is C24H18O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry
Building Block for Organic Frameworks:
1,3,5-Tris(3-hydroxyphenyl)benzene serves as a crucial building block for the synthesis of covalent organic frameworks (COFs) and hydrogen-bonded organic frameworks (HOFs). These frameworks are essential for applications in gas storage, catalysis, and drug delivery systems due to their high surface area and tunable porosity .
Synthesis of Functional Materials:
The compound is utilized in the production of photoluminescent materials for organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it a valuable component in optoelectronic devices .
Biology
Drug Delivery Systems:
Research indicates that this compound can be engineered to create nanocarriers for targeted drug delivery. Its hydroxyl groups facilitate interactions with biological molecules, enhancing the efficacy of therapeutic agents .
Anticancer Research:
Studies have shown that this compound exhibits potential anticancer properties by inhibiting key proteins involved in cancer pathways. For instance, it has been observed to interact with caspase-3 and NF-κB proteins, which play significant roles in cell survival and apoptosis .
Material Science
Photoluminescent Properties:
The compound's photoluminescent characteristics make it suitable for developing sensors capable of detecting environmental pollutants such as nitroaromatic compounds. This application is critical for environmental monitoring and safety .
Polymer Chemistry:
In polymer chemistry, this compound is used as a crosslinking agent in epoxy resins. Its three hydroxyl groups enhance the mechanical strength and thermal stability of the resulting materials .
Case Study 1: Inhibition of Amyloid Fibril Formation
A study demonstrated that derivatives of this compound effectively inhibit amyloid fibril formation in hen egg white lysozyme (HEWL), a model protein associated with neurodegenerative diseases. The compound was tested using thioflavin T fluorescence assays to quantify fibril formation. Results indicated a strong inhibitory effect at low concentrations (0.03–2.6 µM), suggesting its potential as a therapeutic agent against amyloid-related pathologies .
Case Study 2: Development of Photoluminescent Sensors
Research focused on the development of photoluminescent sensors based on this compound showed promising results in detecting polynitroaromatic compounds such as TNT and DNT. The sensors exhibited high sensitivity and selectivity due to the compound's photochemical stability and π-electron-rich characteristics .
Propiedades
Fórmula molecular |
C24H18O3 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
3-[3,5-bis(3-hydroxyphenyl)phenyl]phenol |
InChI |
InChI=1S/C24H18O3/c25-22-7-1-4-16(13-22)19-10-20(17-5-2-8-23(26)14-17)12-21(11-19)18-6-3-9-24(27)15-18/h1-15,25-27H |
Clave InChI |
RBLAFRRFNYBRHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















